molecular formula C5H9ClFNO2 B2360632 (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1523541-82-3

(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2360632
CAS No.: 1523541-82-3
M. Wt: 169.58
InChI Key: UCWWFZQRLUCRFQ-VKKIDBQXSA-N
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Description

(2R,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated proline derivative with a stereochemically defined pyrrolidine backbone. Its molecular formula is C₅H₉ClFNO₂, and it is commercially available with a purity of 97–98% as a white solid (CAS: 1523541-82-3) . The compound’s stereochemistry—(2R,4R)—distinguishes it from other diastereomers and influences its physicochemical and biological properties. Fluorination at the 4-position enhances metabolic stability and modulates conformational flexibility, making it relevant in pharmaceutical design, particularly for peptide mimetics and enzyme inhibitors.

Properties

IUPAC Name

(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWFZQRLUCRFQ-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves diastereoselective synthesis techniques. One common method includes the use of commercially available starting materials to construct the pyrrolidine ring with high diastereoselectivity. The reaction conditions often involve the use of zinc and magnesium enolates, which facilitate the formation of the desired stereoisomers through a tightly bound chelation-controlled transition state .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar diastereoselective techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the compound’s stereochemistry and functional integrity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrrolidine ring enhances the compound’s binding affinity and selectivity, leading to improved biological activity. The compound may inhibit or activate specific pathways, depending on its target, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of fluorinated pyrrolidine derivatives significantly impacts their behavior. Key isomers include:

Table 1: Comparison of Fluoropyrrolidine-2-carboxylic Acid Hydrochloride Isomers
Compound Name CAS Number Configuration Molecular Formula Melting Point (°C) Purity Key Applications/Notes References
(2R,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride 1523541-82-3 (2R,4R) C₅H₉ClFNO₂ Not reported 97–98% Potential use in chiral catalysts
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride 60604-36-6 (2S,4R) C₅H₉ClFNO₂ Not reported 97% Intermediate in PET tracer synthesis
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride 1001354-51-3 (2S,4S) C₅H₉ClFNO₂ 130–136 (dec.) 95% Radiosynthesis precursor

Key Observations :

  • Synthesis : All isomers are synthesized via stereospecific routes using tert-butyl-protected intermediates followed by HCl-mediated deprotection .
  • Physical Properties : The (2S,4S) isomer exhibits a distinct melting point (130–136°C decomposition), while data for others remain unreported .
  • Biological Relevance : The (2S,4R) isomer (CAS 60604-36-6) is used in positron emission tomography (PET) tracer development, highlighting the role of stereochemistry in targeting specificity .

Substituted Pyrrolidine Derivatives

Substitutions on the pyrrolidine ring alter electronic and steric profiles:

Table 2: Comparison with Substituted Pyrrolidine Derivatives
Compound Name CAS Number Substituent Molecular Formula Key Properties/Applications References
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 1049740-52-4 2,4-Dichlorobenzyl C₁₂H₁₂Cl₃NO₂ Antimicrobial agent candidate
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride 1049753-14-1 Benzo[b]thiophen-3-yl C₁₄H₁₅NO₂S Kinase inhibitor scaffold
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride 82087-67-0 4-Hydroxy C₅H₁₀ClNO₃ Chiral building block for peptidomimetics

Key Observations :

  • Electron-Withdrawing Groups : Fluorine (in (2R,4R)-4-fluoro) vs. hydroxyl (in 4-hydroxy derivatives) alters hydrogen-bonding capacity and acidity. Fluorine’s electronegativity enhances stability but reduces polarity compared to hydroxyl .

Esters and Amides

Functional group modifications (e.g., esters, amides) expand utility:

Table 3: Comparison with Ester and Amide Derivatives
Compound Name CAS Number Functional Group Molecular Formula Applications References
Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride 1445948-46-8 Methyl ester C₆H₁₁ClFNO₂ Intermediate in prodrug synthesis
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride 1187432-31-0 Amide C₅H₁₀ClFN₂O Probable protease inhibitor

Key Observations :

  • Ester Derivatives : Methyl esters (e.g., CAS 1445948-46-8) improve cell membrane permeability, making them useful prodrug candidates .
  • Amide Derivatives : Carboxamide forms (e.g., CAS 1187432-31-0) may enhance binding to enzymes via hydrogen-bonding interactions .

Research Findings and Gaps

  • Stereochemical Impact : The (2R,4R) configuration confers distinct conformational preferences compared to (2S,4S) or (2S,4R) isomers, influencing receptor affinity .
  • Data Limitations : Melting points and solubility data for (2R,4R)-4-fluoro derivatives are sparse, highlighting a need for further characterization.

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